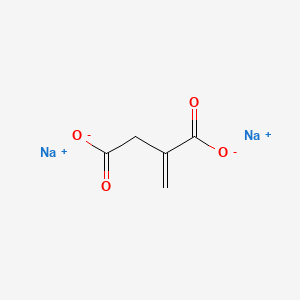
4-(Methylcarbamoylamino)benzoic acid
Übersicht
Beschreibung
4-(Methylcarbamoylamino)benzoic acid is an organic compound. It consists of a carboxyl group attached to a benzene ring . The molecule contains a total of 24 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of 4-(Methylcarbamoylamino)benzoic acid can be achieved through various methods. One approach involves the use of benzocaine as a precursor . Another method involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 4-(Methylcarbamoylamino)benzoic acid includes 24 bonds in total: 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of 4-(Methylcarbamoylamino)benzoic acid involve various processes. For instance, it can undergo acid-base reactions, which can convert some compounds from neutral to ionic forms . It can also react with OH, NO3, and SO4 radicals in the atmosphere .Physical And Chemical Properties Analysis
4-(Methylcarbamoylamino)benzoic acid is soluble in water, and its solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Methylcarbamoylamino)benzoic acid, focusing on six unique applications:
Pharmaceutical Development
4-(Methylcarbamoylamino)benzoic acid is used in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a precursor or intermediate in the production of drugs, particularly those targeting bacterial infections and inflammatory conditions. The compound’s ability to form stable derivatives makes it valuable in medicinal chemistry for developing new therapeutic agents .
Antimicrobial Agents
This compound has shown potential in the development of antimicrobial agents. Research indicates that derivatives of benzoic acid, including 4-(Methylcarbamoylamino)benzoic acid, exhibit significant antibacterial and antifungal activities. These properties are crucial for creating new antibiotics and antifungal medications to combat resistant strains of pathogens .
UV-Absorbers and Sunscreens
4-(Methylcarbamoylamino)benzoic acid is utilized in the synthesis of UV-absorbing compounds. These compounds are essential in the formulation of sunscreens and other skincare products that protect the skin from harmful ultraviolet radiation. The compound’s ability to absorb UV light helps prevent skin damage and reduces the risk of skin cancer .
Agricultural Chemicals
In agriculture, 4-(Methylcarbamoylamino)benzoic acid is used to develop herbicides and pesticides. Its derivatives can inhibit the growth of weeds and pests, thereby enhancing crop yield and quality. The compound’s effectiveness in controlling unwanted plant and insect populations makes it a valuable tool in sustainable agriculture .
Biochemical Research
This compound is also employed in biochemical research as a reagent. It is used in various assays and experiments to study enzyme activities, protein interactions, and metabolic pathways. Its stability and reactivity make it suitable for use in laboratory settings to investigate biological processes at the molecular level .
Material Science
In material science, 4-(Methylcarbamoylamino)benzoic acid is used to synthesize polymers and other advanced materials. Its incorporation into polymer chains can enhance the properties of the resulting materials, such as their thermal stability, mechanical strength, and resistance to degradation. These materials have applications in various industries, including electronics, automotive, and aerospace .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(methylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMAKYZWNPMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308425 | |
| Record name | 4-(methylcarbamoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamoylamino)benzoic acid | |
CAS RN |
54057-66-8 | |
| Record name | NSC203915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(methylcarbamoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Dimethyl(2-phenylethyl)silyl]methyl carbamate](/img/structure/B3053407.png)
![[Dimethyl(2-phenylethyl)silyl]methanol](/img/structure/B3053408.png)
![[Benzyl(dimethyl)silyl]methanol](/img/structure/B3053409.png)



![3,4-dichloro-N-[2-methyl-1-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]propyl]benzamide](/img/no-structure.png)
![2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol](/img/structure/B3053416.png)





